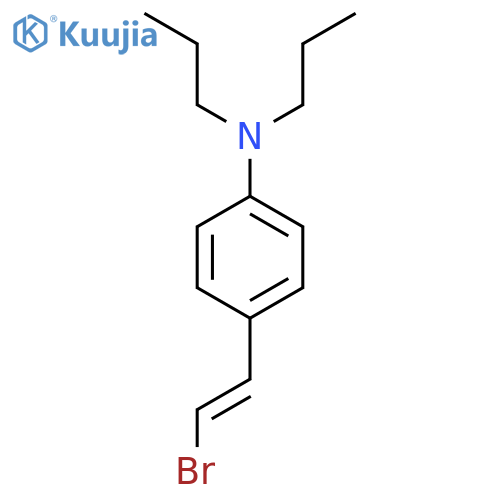

Cas no 2138816-87-0 (4-(2-bromoethenyl)-N,N-dipropylaniline)

2138816-87-0 structure

商品名:4-(2-bromoethenyl)-N,N-dipropylaniline

4-(2-bromoethenyl)-N,N-dipropylaniline 化学的及び物理的性質

名前と識別子

-

- 2138816-87-0

- 4-(2-bromoethenyl)-N,N-dipropylaniline

- EN300-802139

-

- インチ: 1S/C14H20BrN/c1-3-11-16(12-4-2)14-7-5-13(6-8-14)9-10-15/h5-10H,3-4,11-12H2,1-2H3/b10-9+

- InChIKey: RMJJEJBBUAYBQM-MDZDMXLPSA-N

- ほほえんだ: Br/C=C/C1C=CC(=CC=1)N(CCC)CCC

計算された属性

- せいみつぶんしりょう: 281.07791g/mol

- どういたいしつりょう: 281.07791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 3.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.9

4-(2-bromoethenyl)-N,N-dipropylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-802139-1.0g |

4-(2-bromoethenyl)-N,N-dipropylaniline |

2138816-87-0 | 95% | 1.0g |

$884.0 | 2024-05-21 | |

| Enamine | EN300-802139-0.1g |

4-(2-bromoethenyl)-N,N-dipropylaniline |

2138816-87-0 | 95% | 0.1g |

$779.0 | 2024-05-21 | |

| Enamine | EN300-802139-10.0g |

4-(2-bromoethenyl)-N,N-dipropylaniline |

2138816-87-0 | 95% | 10.0g |

$3807.0 | 2024-05-21 | |

| Enamine | EN300-802139-0.25g |

4-(2-bromoethenyl)-N,N-dipropylaniline |

2138816-87-0 | 95% | 0.25g |

$814.0 | 2024-05-21 | |

| Enamine | EN300-802139-0.5g |

4-(2-bromoethenyl)-N,N-dipropylaniline |

2138816-87-0 | 95% | 0.5g |

$849.0 | 2024-05-21 | |

| Enamine | EN300-802139-0.05g |

4-(2-bromoethenyl)-N,N-dipropylaniline |

2138816-87-0 | 95% | 0.05g |

$744.0 | 2024-05-21 | |

| Enamine | EN300-802139-5.0g |

4-(2-bromoethenyl)-N,N-dipropylaniline |

2138816-87-0 | 95% | 5.0g |

$2566.0 | 2024-05-21 | |

| Enamine | EN300-802139-2.5g |

4-(2-bromoethenyl)-N,N-dipropylaniline |

2138816-87-0 | 95% | 2.5g |

$1735.0 | 2024-05-21 |

4-(2-bromoethenyl)-N,N-dipropylaniline 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

2138816-87-0 (4-(2-bromoethenyl)-N,N-dipropylaniline) 関連製品

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 61389-26-2(Lignoceric Acid-d4)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量